4-Hydroxy Ketorolac-d4
Descripción
Overview of Ketorolac (B1673617) Metabolic Pathways
The biotransformation of ketorolac primarily occurs in the liver and involves both Phase I and Phase II metabolic reactions. nih.govfda.gov The main routes of metabolism are hydroxylation and glucuronic acid conjugation. drugbank.comontosight.ai
Following administration, ketorolac is extensively metabolized, with approximately 40% of a dose being recovered in the urine as metabolites and about 60% as unchanged drug. fda.govpfizer.com A smaller portion, around 6%, is excreted in the feces. fda.govpfizer.com The primary metabolic pathways include:
Hydroxylation: This Phase I reaction introduces a hydroxyl group onto the ketorolac molecule, leading to the formation of hydroxylated metabolites. ontosight.ai The principal product of this pathway is p-hydroxyketorolac (B119894), also known as 4-Hydroxy Ketorolac. nih.govnih.gov This metabolite is considered pharmacologically inactive, or at least significantly less active than the parent compound. nih.govunilab.com.ph The cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9, are involved in this hydroxylation process. drugbank.comnih.gov
Conjugation: This Phase II reaction involves the attachment of glucuronic acid to ketorolac and its hydroxylated metabolites, forming more water-soluble glucuronide conjugates that are more readily excreted from the body. drugbank.comontosight.ai The enzyme responsible for this conjugation is UDP-glucuronosyltransferase (UGT) 2B7. drugbank.comnih.gov
The major circulating component in the plasma is unchanged ketorolac, accounting for over 96% of the drug-related material. nih.govresearchgate.net
Significance of 4-Hydroxy Ketorolac as a Key Phase I Metabolite
The formation of 4-Hydroxy Ketorolac is a key indicator of the activity of the CYP2C enzyme subfamily, which plays a crucial role in the metabolism of many drugs. drugbank.comnih.gov Therefore, studying the levels of this metabolite can provide valuable insights into an individual's metabolic capacity and potential drug-drug interactions.
Rationale for Deuterium (B1214612) Labeling in Advanced Pharmaceutical Research
Deuterium labeling, the process of replacing hydrogen atoms with their stable isotope deuterium, has become an invaluable tool in pharmaceutical research. clearsynth.comclearsynth.com The use of deuterated compounds, such as 4-Hydroxy Ketorolac-d4, offers several advantages, particularly in the context of analytical chemistry and drug metabolism studies.
The primary rationale for using deuterated internal standards in analytical techniques like mass spectrometry is to achieve high precision and accuracy in quantitative analysis. clearsynth.comtexilajournal.com Here's why deuterium labeling is so significant:
Improved Analytical Accuracy: Deuterated internal standards are chemically almost identical to the analyte of interest (the non-deuterated compound) but have a different mass-to-charge ratio (m/z). scioninstruments.com This allows them to be easily distinguished by a mass spectrometer. clearsynth.com Because the deuterated standard behaves very similarly to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in these processes, leading to more accurate and reliable quantification. texilajournal.comaptochem.com
Enhanced Method Robustness: The use of deuterated standards helps to correct for matrix effects, where other components in a complex biological sample can interfere with the analysis. clearsynth.com This makes the analytical method more robust and less susceptible to variations between samples.
Metabolism Studies: Deuterium labeling is instrumental in tracing the metabolic fate of drugs. clearsynth.comclearsynth.com By administering a deuterated drug, researchers can easily track its conversion to various metabolites, providing a clearer understanding of the metabolic pathways and the enzymes involved. clearsynth.com
Pharmacokinetic Profile Modification: In some cases, the strategic placement of deuterium in a drug molecule can alter its metabolic stability. clearsynthdeutero.comnih.gov This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can potentially lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. clearsynth.comuniupo.it
In the specific case of this compound, it serves as an ideal internal standard for the accurate quantification of the non-deuterated 4-Hydroxy Ketorolac in biological samples. This allows for precise monitoring of ketorolac metabolism and contributes to a deeper understanding of its pharmacokinetics.
Pharmacokinetic Parameters of Ketorolac and its Metabolite
| Parameter | Ketorolac | 4-Hydroxy Ketorolac |
| Primary Route of Elimination | Renal | Renal |
| Metabolism | Hepatic (hydroxylation and conjugation) nih.gov | Further conjugation ontosight.ai |
| Active Metabolite | No (p-hydroxyketorolac is inactive) nih.gov | N/A |
| Plasma Half-life | 5-6 hours nih.gov | Not well-defined, but rapidly cleared |
| Plasma Protein Binding | >99% fda.gov | Not specified, but likely lower than parent |
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H13NO4 |
|---|---|
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)/i7D2,8D2 |
Clave InChI |
PIQMOWBWPFGZMW-OSEHSPPNSA-N |
SMILES isomérico |
[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=C(C=C3)O)C(=O)O)[2H] |
SMILES canónico |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
Origen del producto |
United States |
Chemical Synthesis and Isotopic Incorporation of 4 Hydroxy Ketorolac D4
Synthetic Strategies for 4-Hydroxy Ketorolac (B1673617)
The synthesis of the non-labeled 4-Hydroxy Ketorolac can be conceptually approached through the Friedel-Crafts acylation of a suitable pyrrolizine precursor with a derivative of 4-hydroxybenzoic acid. The core of this strategy lies in the formation of the carbon-carbon bond between the pyrrolizine ring and the 4-hydroxybenzoyl group.
A key intermediate in the synthesis of Ketorolac and its analogs is 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. The synthesis of this intermediate has been described in the literature. The subsequent acylation at the 5-position of the pyrrolizine ring with an activated 4-hydroxybenzoyl group, such as 4-hydroxybenzoyl chloride, would yield 4-Hydroxy Ketorolac. The hydroxyl group on the benzoyl chloride may require protection during the Friedel-Crafts reaction to prevent unwanted side reactions, followed by a deprotection step to yield the final product.
Methodologies for Deuterium (B1214612) Labeling and Enrichment
The "-d4" designation in 4-Hydroxy Ketorolac-d4 indicates the incorporation of four deuterium atoms. Based on the structure, these deuterium atoms are located on the phenyl ring of the 4-hydroxybenzoyl moiety. The synthesis of the deuterated precursor, 4-hydroxybenzoic acid-d4, is a critical step.
Several methods are available for the deuteration of aromatic compounds. A common and effective method for the selective deuteration of phenolic compounds is through acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent such as deuterium oxide (D₂O). For instance, a practical method for preparing deuterated hydroxybenzoic acids involves refluxing the hydroxybenzoic acid in D₂O with the addition of deuterium chloride (DCl) to achieve a low pD.
Another established method for the selective deuteration of 4-hydroxybenzoic acid involves the use of a rhodium catalyst. In this procedure, sodium 4-hydroxybenzoate (B8730719) is heated in a mixture of D₂O and a suitable solvent in the presence of a rhodium(III) chloride catalyst, leading to the exchange of hydrogen atoms on the aromatic ring with deuterium.
Once the deuterated 4-hydroxybenzoic acid-d4 is synthesized, it needs to be converted into a reactive form for the Friedel-Crafts acylation. A common approach is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
The final step is the Friedel-Crafts acylation of the pyrrolizine precursor with the synthesized 4-hydroxybenzoyl-d4 chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role |
| 4-Hydroxybenzoic acid | Starting material for the deuterated moiety |
| Deuterium oxide (D₂O) | Deuterium source for isotopic labeling |
| Deuterium chloride (DCl) or Rhodium(III) chloride | Catalyst for hydrogen-deuterium exchange |
| Thionyl chloride (SOCl₂) | Chlorinating agent to form acyl chloride |
| 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | Pyrrolizine precursor |
| Aluminum chloride (AlCl₃) | Lewis acid catalyst for Friedel-Crafts acylation |
Characterization of Isotopic Purity and Positional Deuteration
The successful synthesis of this compound requires rigorous characterization to confirm its chemical structure, isotopic purity, and the specific positions of deuterium incorporation. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the molecular weight of the synthesized compound with high accuracy, which confirms the incorporation of the four deuterium atoms. The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated molecular weight (C₁₅H₉D₄NO₄). The isotopic distribution pattern in the mass spectrum can be used to calculate the isotopic enrichment, which is a measure of the percentage of molecules that have been successfully deuterated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the exact position of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the positions of deuteration.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium atoms have been incorporated, providing unambiguous confirmation of their location.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. The signals for the carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance frequency compared to the non-deuterated compound.
**Table 2: Analytical
Metabolic Formation and Enzymatic Characterization of 4 Hydroxy Ketorolac
Phase I Hydroxylation Pathways of Ketorolac (B1673617)
The initial and rate-limiting step in the metabolic cascade of many xenobiotics is Phase I metabolism, which typically introduces or exposes functional groups on the parent molecule. For Ketorolac, this primarily involves hydroxylation to form more polar, water-soluble metabolites that can be more readily excreted.
The enzymatic hydroxylation of Ketorolac to its principal oxidative metabolite, 4-Hydroxy Ketorolac (also known as p-hydroxyketorolac), is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. drugbank.comnih.gov Specific isoforms within this family have been identified as the primary catalysts for this reaction. Research has indicated that CYP2C8 and CYP2C9 are the key enzymes responsible for this Phase I metabolic pathway. drugbank.comnih.gov These enzymes mediate the addition of a hydroxyl group to the phenyl ring of the Ketorolac molecule, a crucial step that precedes further conjugation and elimination.
Table 1: Key Enzymes in the Phase I Metabolism of Ketorolac
| Metabolic Pathway | Enzyme Family | Specific Isoforms | Resulting Metabolite |
|---|
Ketorolac is administered as a racemic mixture, containing equal parts of the (S)- and (R)-enantiomers. The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively with the (S)-enantiomer. drugbank.comnih.gov The metabolism of Ketorolac exhibits stereoselectivity, meaning the two enantiomers are processed and cleared by the body at different rates. umich.edu
Studies have shown that the clearance of the pharmacologically active (S)-Ketorolac is significantly faster than that of the (R)-enantiomer. umich.edu This difference is largely attributed to stereoselective metabolism. While this points to differential handling of the enantiomers, specific research characterizing the stereoselective formation of 4-Hydroxy Ketorolac is limited. The rapid clearance of the (S)-enantiomer is also significantly influenced by stereoselective Phase II conjugation, particularly glucuronidation. umich.edu
Subsequent Biotransformation of 4-Hydroxy Ketorolac
Following its formation, 4-Hydroxy Ketorolac, along with the parent Ketorolac, undergoes Phase II biotransformation. These conjugation reactions further increase the water solubility of the metabolites, facilitating their excretion from the body, primarily via the kidneys. drugbank.com
The principal Phase II pathway for Ketorolac and its metabolites is glucuronidation. drugbank.comnih.gov This process involves the covalent addition of a glucuronic acid moiety to the molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov Specifically, the UGT2B7 isoform has been identified as playing a role in the Phase II metabolism of Ketorolac. drugbank.com While glucuronidation is a major metabolic route for the parent drug, the hydroxyl group on 4-Hydroxy Ketorolac also provides a site for this conjugation reaction, leading to the formation of 4-Hydroxy Ketorolac glucuronide. There is currently no significant evidence in the scientific literature to suggest that sulfation is a major conjugation pathway for 4-Hydroxy Ketorolac.
The metabolic pathway of Ketorolac results in several downstream products that are ultimately excreted in the urine. The primary metabolites identified are unchanged Ketorolac, 4-Hydroxy Ketorolac, and glucuronide conjugates of both the parent drug and its hydroxylated metabolite. nih.gov Studies analyzing urinary excretion have found that a significant portion of the administered dose is recovered as these metabolites. The inactive metabolite, p-hydroxyketorolac (B119894) (4-Hydroxy Ketorolac), is found in plasma at very low concentrations compared to the parent drug. nih.gov
Table 2: Major Metabolic Products of Ketorolac
| Parent Compound | Phase I Metabolite | Phase II Conjugates |
|---|---|---|
| Ketorolac | 4-Hydroxy Ketorolac | Ketorolac Glucuronide |
In Vitro Metabolic Studies of 4-Hydroxy Ketorolac Formation
The study of drug metabolism often relies on in vitro systems that replicate the enzymatic processes occurring in the body. Human liver microsomes (HLMs) are a standard and widely used tool for this purpose. researchgate.netnih.gov HLMs are subcellular fractions prepared from liver tissue that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 family. researchgate.net
To investigate the formation of 4-Hydroxy Ketorolac, Ketorolac is incubated with HLMs in the presence of necessary cofactors, such as an NADPH-regenerating system, which is essential for CYP enzyme activity. nih.govresearchgate.net By analyzing the reaction mixture over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify the formation of metabolites. nih.gov Such studies allow for the characterization of the specific P450 isoforms involved by using isoform-selective chemical inhibitors or by using recombinant P450 isoforms expressed in cellular systems. nih.gov These in vitro experiments are crucial for elucidating the kinetics of 4-Hydroxy Ketorolac formation and for understanding the potential for drug-drug interactions involving the CYP2C8 and CYP2C9 enzymes. nih.govxenotech.com
The deuterated compound, 4-Hydroxy Ketorolac-d4, serves as a critical tool in these analytical studies. Its utility lies in its role as an internal standard for quantitative analysis by mass spectrometry. Since it is chemically identical to the non-deuterated metabolite but has a different mass, it allows for precise and accurate measurement of the 4-Hydroxy Ketorolac formed during metabolic reactions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 4-Hydroxy Ketorolac |
| This compound |
| Ketorolac |
| (R)-Ketorolac |
| (S)-Ketorolac |
| 4-Hydroxy Ketorolac glucuronide |
| Ketorolac Glucuronide |
Assessment in Hepatic Microsomal and Hepatocyte Systems
The liver is the primary site for drug metabolism, a process driven by a variety of enzymes. nih.gov To study the formation of 4-Hydroxy Ketorolac in vitro, researchers utilize subcellular fractions and cell-based systems, such as hepatic microsomes and hepatocytes. springernature.com These systems contain the necessary enzymatic machinery, particularly the Cytochrome P450 (CYP450) enzymes located in the microsomal fraction of hepatocytes, which are responsible for catalyzing the oxidative metabolism of many drugs. nih.gov
Incubation of Ketorolac within these systems allows for the direct observation and quantification of metabolite formation. Studies using human liver microsomes have been instrumental in confirming the metabolic pathway leading to 4-Hydroxy Ketorolac. dshs-koeln.de These assays are fundamental in early drug development to predict in vivo metabolic pathways and to understand the potential for drug-drug interactions.
Recombinant Enzyme Kinetics and Substrate Specificity
While hepatic microsomes confirm that the liver can produce 4-Hydroxy Ketorolac, studies with recombinant enzymes are required to identify the specific enzyme isoforms responsible for this reaction. Ketorolac undergoes extensive metabolism through both oxidation and glucuronidation. nih.gov The hydroxylation of Ketorolac to form 4-Hydroxy Ketorolac is a Phase I metabolic reaction. Such reactions are typically catalyzed by the Cytochrome P450 superfamily of enzymes. nih.govresearchgate.net
By incubating Ketorolac with a panel of individual, recombinantly expressed CYP450 enzymes, researchers can determine which specific isoform (e.g., from the CYP2C or CYP3A families) exhibits the highest catalytic activity towards the drug. This allows for the precise characterization of substrate specificity and provides detailed kinetic parameters (e.g., Km and Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction.
Preclinical In Vivo Metabolism in Animal Models
The study of drug metabolism in animal models is a crucial step in preclinical research to understand a compound's pharmacokinetic profile before human trials.
Comparative Metabolic Profiles Across Representative Species
Significant inter-species differences have been observed in the metabolism of Ketorolac. nih.gov While humans excrete a notable portion of a Ketorolac dose as p-hydroxy-ketorolac (approximately 12% of drug-related material in urine), the metabolic profile varies across different animal species. nih.gov
Mouse : The mouse is considered the most metabolically comparable species to humans. nih.gov
Monkey (Cynomolgus) : Although the pharmacokinetics of Ketorolac in monkeys are similar to humans, this species notably does not form the p-hydroxy metabolite. nih.gov
Rat : The rat forms an additional, unidentified metabolite not seen in humans and excretes a significantly higher percentage of drug-related material into the feces. nih.gov
Rabbit : The rabbit is characterized by substantial presystemic metabolism (first-pass effect), with about 50% of the drug being metabolized before reaching systemic circulation. nih.gov
These differences highlight the importance of selecting appropriate animal models in preclinical studies and underscore the variability in drug-metabolizing enzyme expression and activity across species. nih.gov
Interactive Data Table: Comparative Metabolism of Ketorolac
| Species | Forms p-Hydroxy Metabolite | Primary Excretion Route | Key Metabolic Features |
|---|---|---|---|
| Human | Yes | Urine nih.govnih.gov | Metabolites include p-hydroxy-ketorolac and glucuronide conjugates. nih.gov |
| Mouse | Yes | Urine nih.gov | Considered the most metabolically similar species to humans. nih.gov |
| Monkey | No | Urine nih.gov | Does not form the p-hydroxy metabolite. nih.gov |
| Rat | Yes | Urine and Feces nih.gov | Excretes a higher percentage in feces; forms an additional unidentified metabolite. nih.gov |
| Rabbit | Yes | Urine nih.gov | Exhibits significant presystemic metabolism. nih.gov |
Excretion Pathways of Metabolites in Animal Systems
The elimination of Ketorolac and its metabolites occurs primarily through the kidneys. researchgate.net Following administration in most species studied, radioactivity from labeled Ketorolac is predominantly recovered in the urine. nih.gov For instance, urinary excretion of radioactivity ranged from 78.9% in mice to 102% in monkeys following intravenous doses. nih.gov
In humans, approximately 90% of an administered dose is excreted in the urine. nih.gov This excreted material consists of unchanged Ketorolac (about 60%), p-hydroxy-ketorolac (about 12%), and polar glucuronide conjugates of Ketorolac. nih.gov In rats, a larger proportion of the dose is diverted to fecal excretion compared to other species. nih.gov The specific excretion pathways are directly linked to the metabolic profile of the species; the formation of water-soluble metabolites like 4-Hydroxy Ketorolac and its conjugates facilitates efficient renal clearance. nih.gov
Advanced Analytical Methodologies Utilizing 4 Hydroxy Ketorolac D4 As a Reference Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. The development of a robust LC-MS/MS method for 4-Hydroxy Ketorolac (B1673617), with 4-Hydroxy Ketorolac-d4 as an internal standard, involves meticulous optimization of both chromatographic separation and mass spectrometric detection.
Optimization of Chromatographic Separation Parameters
The primary goal of chromatographic separation in this context is to resolve 4-Hydroxy Ketorolac from endogenous matrix components and other potential interferences, ensuring a clean signal for the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the separation of Ketorolac and its metabolites.
Key parameters that are optimized during method development include the choice of the stationary phase (column), the mobile phase composition, and the flow rate. C18 columns are frequently used for the separation of moderately polar compounds like 4-Hydroxy Ketorolac. The mobile phase typically consists of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to achieve optimal separation and peak shape.
| Parameter | Optimized Condition |
| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Tandem Mass Spectrometry Configuration for Quantitative and Qualitative Analysis
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of 4-Hydroxy Ketorolac. The instrument is typically operated in the multiple reaction monitoring (MRM) mode for quantitative analysis. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.
The selection of precursor and product ions is a critical step in method development. For 4-Hydroxy Ketorolac, the protonated molecule [M+H]⁺ is commonly selected as the precursor ion in positive electrospray ionization (ESI) mode. The collision energy is then optimized to produce a stable and abundant product ion for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy Ketorolac | 272.1 | 106.1 | 25 |
| This compound | 276.1 | 110.1 | 25 |
Application of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in LC-MS/MS analysis. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of deuterium (B1214612) atoms. As a result, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.
By adding a known amount of this compound to each sample and calibration standard, any variations in sample preparation, injection volume, or instrument response can be corrected. The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This isotope dilution technique significantly improves the precision and accuracy of the bioanalytical method.
Comprehensive Bioanalytical Method Validation for Research Purposes
Before a bioanalytical method can be used for the analysis of study samples, it must undergo a rigorous validation process to ensure its reliability. The validation is performed in accordance with guidelines from regulatory agencies and scientific organizations.
Assessment of Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For the analysis of 4-Hydroxy Ketorolac, selectivity is assessed by analyzing blank biological matrix samples (e.g., plasma, urine) from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard. The absence of significant interferences demonstrates the selectivity of the method.
Determination of Linearity and Quantitative Dynamic Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To determine the linearity, calibration curves are prepared by spiking blank biological matrix with known concentrations of 4-Hydroxy Ketorolac and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration of the analyte.
The calibration curve is typically fitted with a linear regression model. The acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.99. The range of concentrations over which the method is linear, accurate, and precise is defined as the quantitative dynamic range.
| Parameter | Acceptance Criteria |
| Calibration Curve Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Complementary Chromatographic and Spectroscopic Techniques (e.g., HPLC-UV, GC-MS)
Beyond specialized mass spectrometry techniques, this compound is an invaluable tool in more conventional chromatographic and spectroscopic methods for the quantification of 4-Hydroxy Ketorolac in biological samples.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of drugs and their metabolites in various matrices. In a typical bioanalytical method, a deuterated internal standard is spiked into the sample at a known concentration before sample preparation. This internal standard, in this case, this compound, co-elutes with the non-deuterated analyte of interest (4-Hydroxy Ketorolac).
The primary advantage of using a deuterated internal standard is its ability to compensate for variations in sample extraction, injection volume, and matrix effects. clearsynth.com Since this compound is chemically identical to 4-Hydroxy Ketorolac, it experiences similar losses during sample processing and similar ionization suppression or enhancement in the mass spectrometer (if LC-MS is used). However, it is detected as a distinct species due to its higher mass. In HPLC-UV, while the chromatographic behavior is nearly identical, the quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, leading to more accurate and precise results.
Table 2: Representative HPLC-UV Method Parameters for the Analysis of 4-Hydroxy Ketorolac
This interactive table provides a summary of typical HPLC-UV conditions that could be employed for the analysis of 4-Hydroxy Ketorolac, where this compound would serve as the internal standard.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~313 nm (UV) |
| Internal Standard | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar molecules like 4-Hydroxy Ketorolac often require derivatization to increase their volatility and thermal stability. Common derivatization techniques for hydroxyl and carboxylic acid groups include silylation (e.g., with BSTFA) or acylation.
In a GC-MS method, this compound would be added as an internal standard prior to derivatization. Both the analyte and the internal standard would undergo the same derivatization reaction. The resulting derivatives are then separated by the gas chromatograph and detected by the mass spectrometer. The mass difference between the derivatized analyte and the derivatized deuterated internal standard allows for their selective detection and quantification. The use of a deuterated internal standard in GC-MS is crucial for correcting for any variability in the derivatization efficiency and potential sample loss during workup.
Table 3: Illustrative GC-MS Parameters for Derivatized 4-Hydroxy Ketorolac Analysis
This interactive table outlines typical GC-MS conditions for the analysis of a derivatized hydroxylated metabolite, where the deuterated analog would be used for robust quantification.
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp 150°C, ramp to 280°C |
| MS Ionization | Electron Ionization (EI) |
| MS Detection | Selected Ion Monitoring (SIM) |
By employing this compound as a reference standard, these advanced analytical methodologies can achieve the high levels of accuracy, precision, and reliability required for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Applications in Pharmacokinetic and Mechanistic Metabolic Research Non Clinical Focus
Tracing and Quantifying Metabolic Pathways in Preclinical Models
In a typical preclinical metabolism study, after administration of ketorolac (B1673617) to an animal model, biological samples like plasma, urine, and feces are collected. To accurately quantify the formation of p-hydroxyketorolac (B119894), a known amount of 4-Hydroxy Ketorolac-d4 would be added to these samples. During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with the non-labeled metabolite. By comparing the signal intensity of the metabolite to that of the internal standard, researchers can precisely determine the concentration of p-hydroxyketorolac formed in vivo. This allows for the characterization of the rate and extent of the hydroxylation pathway, a key component of ketorolac's metabolic clearance.
Quantification of Ketorolac and its Metabolites in In Vitro Systems
In vitro systems, such as liver microsomes and hepatocytes, are routinely used to investigate the metabolism of drugs in a controlled environment. These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs), which are responsible for the hydroxylation of ketorolac.
The use of this compound as an internal standard is essential for obtaining reliable quantitative data from these in vitro assays. For instance, when incubating ketorolac with liver microsomes, the formation of p-hydroxyketorolac over time can be monitored. By adding this compound to the reaction mixture at the termination of the incubation, any variability in the extraction process and LC-MS/MS analysis can be normalized. This allows for the accurate determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the formation of p-hydroxyketorolac.
Table 1: Representative Data from an In Vitro Microsomal Incubation of Ketorolac
| Time (min) | p-Hydroxyketorolac Concentration (nM) |
|---|---|
| 0 | 0 |
| 5 | 15.2 |
| 15 | 42.8 |
| 30 | 75.1 |
| 60 | 110.5 |
This table represents hypothetical data to illustrate the type of information that would be generated using this compound as an internal standard.
Assessment of Metabolic Drug-Drug Interactions in Isolated Systems or Animal Models
Ketorolac has the potential to be involved in drug-drug interactions (DDIs) when co-administered with other therapeutic agents. These interactions can occur at the level of drug-metabolizing enzymes. For example, if another drug inhibits the CYP enzyme responsible for ketorolac hydroxylation, it could lead to increased plasma concentrations of the parent drug and altered levels of its metabolites.
In vitro studies using isolated systems like human or animal liver microsomes are a primary tool for assessing this DDI potential. In such experiments, ketorolac is incubated with the microsomes in the presence and absence of a potential inhibitor. The formation of p-hydroxyketorolac is quantified using this compound as the internal standard. A significant decrease in the formation of the metabolite in the presence of the co-administered drug would indicate a potential for a clinically relevant DDI. These in vitro findings can then be further investigated in animal models, where the plasma concentrations of ketorolac and p-hydroxyketorolac are monitored following co-administration of the interacting drug, again relying on this compound for accurate bioanalysis.
Investigation of Pharmacokinetic Properties in Animal Studies
Characterization of Absorption, Distribution, and Excretion of Metabolites
Understanding the absorption, distribution, and excretion (ADE) of drug metabolites is a critical component of preclinical pharmacokinetic studies. Following the administration of ketorolac to animal models, the concentration of p-hydroxyketorolac in various biological matrices, including plasma, urine, and different tissues, can be determined over time. The use of this compound as an internal standard in the LC-MS/MS analysis of these samples is crucial for generating accurate concentration-time profiles for the metabolite.
These profiles provide valuable information on how the metabolite is handled by the body. For instance, the appearance of p-hydroxyketorolac in plasma indicates its formation and absorption into the systemic circulation. Analysis of urine and feces reveals the primary routes and rates of excretion for the metabolite. Tissue distribution studies can indicate whether the metabolite accumulates in specific organs.
Determination of Metabolic Clearance Rates in Animal Models
Metabolic clearance is a key pharmacokinetic parameter that describes the volume of plasma cleared of a drug due to metabolism per unit of time. The formation of p-hydroxyketorolac is a major metabolic pathway for ketorolac. By accurately quantifying the concentration of this metabolite in plasma and urine over time using this compound as an internal standard, the rate of its formation can be calculated. This information, combined with the plasma concentration of the parent drug, allows for the determination of the metabolic clearance of ketorolac via the hydroxylation pathway.
Table 2: Illustrative Pharmacokinetic Parameters of p-Hydroxyketorolac in an Animal Model
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 150 |
| Tmax (hr) | 2.5 |
| AUC (ng*hr/mL) | 750 |
| CL/F (L/hr/kg) | 0.25 |
This table presents hypothetical data to demonstrate the pharmacokinetic parameters of a metabolite that would be determined using this compound.
Role in Mechanistic Pharmacodynamic Studies (e.g., enzyme inhibition by metabolite in vitro)
While p-hydroxyketorolac is generally considered to be pharmacologically less active than the parent compound, it is still important to investigate its potential to interact with biological targets, including enzymes. rug.nl For example, mechanistic pharmacodynamic studies may explore whether p-hydroxyketorolac can inhibit the activity of certain enzymes, potentially leading to off-target effects.
In such in vitro assays, the concentration of p-hydroxyketorolac needs to be accurately controlled and measured. This compound would be used as an internal standard to quantify the concentration of the non-labeled metabolite in the experimental system. This ensures that the observed biological effect, or lack thereof, is correlated with a precise concentration of the metabolite, leading to a more accurate understanding of its pharmacodynamic properties.
Stability and Degradation Profile of 4 Hydroxy Ketorolac D4 As a Certified Reference Material
Forced Degradation Studies Under Various Stress Conditions
Forced degradation, or stress testing, is essential for identifying the potential degradation pathways and intrinsic stability of a drug substance. Studies on 4-Hydroxy Ketorolac-d4 and its non-deuterated parent compound, Ketorolac (B1673617), have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions, as mandated by guidelines from the International Conference on Harmonisation (ICH).
The stability of this compound has been profiled, revealing its susceptibility to various environmental factors. In solution, it demonstrates limited stability in strong acidic or basic conditions, with a half-life of less than an hour at pH 2 or 12 evitachem.com. The parent compound, Ketorolac, shows moderate to significant degradation under 1N acid and base hydrolysis unpad.ac.idunpad.ac.id. Oxidative conditions also pose a significant challenge to the stability of the parent molecule, with studies showing degradation of up to 19.83% nano-ntp.com.
Photostability is a critical concern for this compound, which degrades upon exposure to UV light with a wavelength greater than 254 nm, primarily through decarboxylation evitachem.com. This necessitates storage in amber glass vials to prevent light-induced degradation evitachem.com. Conversely, the solid form of the parent drug, Ketorolac, has been found to be stable under photolytic conditions nih.gov.
Thermal stability assessments indicate that this compound is stable for at least 72 hours at 25°C, but its decomposition accelerates at temperatures above 60°C evitachem.com. Forced degradation studies on Ketorolac also revealed significant degradation under thermal stress unpad.ac.idunpad.ac.id.
Table 1: Summary of Forced Degradation Studies on this compound and Ketorolac
| Stress Condition | Details | Observed Degradation of this compound | Observed Degradation of Ketorolac (Parent Compound) |
| Hydrolytic (Acidic) | Strong Acid (pH 2) | Hydrolyzes (t½ < 1 hr) evitachem.com | Moderately significant degradation in 1N HCl unpad.ac.idunpad.ac.id. 3.65% degradation reported in one study nano-ntp.com. |
| Hydrolytic (Basic) | Strong Base (pH 12) | Hydrolyzes (t½ < 1 hr) evitachem.com | Moderately significant degradation in 1N NaOH unpad.ac.idunpad.ac.id. 2.45% degradation reported in one study nano-ntp.com. |
| Oxidative | 3% Hydrogen Peroxide | Data not available for d4 variant. | Significant degradation (19.83%) nano-ntp.com. |
| Photolytic | UV Light (>254 nm) | Degrades via decarboxylation evitachem.com. | Insignificant degradation in solution unpad.ac.idunpad.ac.id. Solid form is stable nih.gov. |
| Thermal | >60°C | Decomposition accelerates evitachem.com. | Significant degradation at 50-70°C unpad.ac.idunpad.ac.id. |
Identification and Characterization of Degradation Products
The identification of degradation products is a critical step in stability testing, as these impurities can impact the safety and efficacy of the final pharmaceutical product. For this compound, the primary identified degradation pathway under photolytic stress is decarboxylation evitachem.com.
While a comprehensive profile of all degradation products for the deuterated metabolite is not extensively detailed in the available literature, studies on the parent compound, Ketorolac, provide insight into potential degradation pathways. Forced degradation studies on Ketorolac have identified a total of nine degradation products under various stress conditions nih.gov. These impurities include the 1-hydroxy and 1-keto analogs of Ketorolac, as well as decarboxylated Ketorolac nih.gov. The characterization of these products was achieved using advanced analytical techniques such as liquid chromatography combined with mass spectrometry (LC/ESI/Q/TOF/MS/MS), which allows for precise mass measurements to elucidate their structures nih.gov. These findings suggest that the degradation of this compound could potentially follow similar pathways, although further specific studies are required for confirmation.
Evaluation of Long-Term Storage Stability for Analytical Reference Standards
The long-term stability of a certified reference material is crucial for its viability as an analytical standard. Proper storage conditions are essential to maintain the chemical and isotopic integrity of this compound.
To preserve its potency and isotopic purity (typically ≥98%), stringent storage conditions are recommended. The standard should be stored at -20°C in a desiccated environment evitachem.com. These conditions help to minimize thermal degradation and prevent hydrolysis from atmospheric moisture. For reference standards of the parent compound, Ketorolac trometamol, storage at 2-8°C is recommended by the European Pharmacopoeia .
Studies on Ketorolac tromethamine solutions have demonstrated excellent stability under various storage conditions. For instance, solutions in PVC minibags were stable for at least 21 days at both 4°C and 23°C researchgate.net. Furthermore, when frozen at -20°C for three months and subsequently thawed, Ketorolac solutions remained stable for at least 60 days under refrigeration nih.gov. This indicates that the core structure of the molecule is robust under typical long-term storage conditions for analytical standards. The presence of the deuterium (B1214612) atoms in this compound is not expected to significantly alter these fundamental stability characteristics evitachem.com.
Table 2: Recommended Storage Conditions for Ketorolac and its Analogs as Reference Standards
| Compound | Recommended Storage Temperature | Additional Conditions | Rationale |
| This compound | -20°C evitachem.com | Desiccated, protected from light evitachem.com. | To preserve isotopic and chemical integrity, prevent thermal and photolytic degradation evitachem.com. |
| Ketorolac Trometamol (EP Standard) | 2-8°C | N/A | Standard refrigeration for pharmaceutical reference materials. |
| Ketorolac Tromethamine (Solutions) | -20°C (Frozen) nih.gov | N/A | Stable for at least 3 months frozen and 60 days refrigerated post-thaw nih.gov. |
Future Directions in Research on 4 Hydroxy Ketorolac and Its Deuterated Analog
Exploration of Emerging Analytical Technologies for Enhanced Sensitivity and Throughput
The precise quantification of drug metabolites is fundamental to pharmacokinetic and metabolic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established method for this purpose, employing internal standards like 4-Hydroxy Ketorolac-d5, emerging technologies promise even greater sensitivity and higher throughput. nih.gov
Recent advancements in high-resolution mass spectrometry (HRMS) and novel imaging techniques are set to revolutionize the field. jocpr.com Techniques like Deuterium (B1214612) Metabolic Imaging (DMI) are emerging as powerful, non-invasive methods for studying metabolism in vivo. nih.gov DMI utilizes deuterium-labeled tracers to visualize and quantify metabolic pathways in real-time, offering significant advantages over other methods, including the use of stable, non-radioactive isotopes and the ability to monitor metabolic processes over extended periods. nih.govnih.gov
Furthermore, improvements in chromatography, such as Ultra-High-Performance Liquid Chromatography (UPLC), offer faster analysis times and better resolution, which is crucial for separating complex biological mixtures. unpad.ac.idresearchgate.net The development of new analytical techniques for assessing the isotopic purity of deuterated drugs is also critical, as impurities can affect the safety and potency of these compounds. bvsalud.org
Table 1: Comparison of Emerging Analytical Technologies
| Technology | Principle | Advantages | Application in Metabolite Research |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Provides high specificity and sensitivity, enabling the identification of unknown metabolites. | Comprehensive metabolite profiling and identification. |
| Deuterium Metabolic Imaging (DMI) | MR-based imaging using deuterium-labeled substrates. | Non-invasive, uses stable isotopes, allows for long-term observation of metabolic pathways. nih.govnih.gov | In vivo mapping of metabolic fluxes and pathways. nih.gov |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Uses smaller particle columns to achieve higher resolution and speed. | Faster analysis times, increased sensitivity, and improved separation efficiency. unpad.ac.id | High-throughput analysis of metabolites in complex biological samples. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance signal to quantify substances. | Provides structural information and quantitative analysis without chemical derivatization. jocpr.com | Determination of isotopic purity and quantification of deuterated standards. bvsalud.org |
Integration of Advanced Computational Modeling for Metabolic Prediction
The high failure rate of drug candidates in late-stage development due to undesirable Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a significant challenge in the pharmaceutical industry. nih.gov Advanced computational modeling offers a powerful in silico approach to predict the metabolic fate of drug candidates early in the discovery process, thereby reducing costs and attrition rates. nih.govpharmajen.com
Computational methods can be broadly categorized into ligand-based and structure-based approaches. acs.org
Ligand-based models , such as Quantitative Structure-Activity Relationship (QSAR) models, analyze the relationship between the chemical structure of a compound and its metabolic properties. nih.govnih.gov
Structure-based models utilize the three-dimensional structures of metabolic enzymes, like cytochrome P450 (CYP), to predict how a drug molecule will interact with them through techniques like molecular docking. nih.gov
Table 2: Advanced Computational Modeling Approaches
| Modeling Approach | Description | Key Application |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity or metabolic properties. nih.gov | Predicting ADME properties and identifying potential metabolic liabilities early in drug discovery. |
| Molecular Docking | Simulates the interaction and binding of a small molecule (ligand) to the active site of a protein (receptor). nih.gov | Predicting which metabolic enzymes will interact with a drug and the likely site of metabolism. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. | Designing new drug candidates with improved metabolic stability. |
| Systems Biology Modeling | Integrates experimental and predictive data to create comprehensive models of a drug's effect on biological networks. researchgate.net | Simulating the complete ADME/Tox profile of a drug in a virtual human environment. |
Broader Applications of Deuterated Metabolites in Drug Discovery and Development Research
The use of deuterated compounds extends far beyond their role as internal standards. The strategic replacement of hydrogen with deuterium, a process known as deuteration, can significantly improve a drug's pharmacokinetic profile. nih.govresearchgate.net This is due to the "kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond slows down the rate of metabolic reactions that involve breaking this bond. researchgate.net
By deuterating a drug at a known metabolic "soft spot," medicinal chemists can reduce the rate of its breakdown by enzymes like the cytochrome P450 family. researchgate.net This can lead to several therapeutic advantages:
Reduced Toxic Metabolites: If a toxic metabolite is formed through a specific metabolic pathway, deuteration can slow this process, improving the drug's safety profile. researchgate.net
Improved Pharmacokinetic Profile: Deuteration can lead to more consistent drug levels in the blood, potentially allowing for lower or less frequent dosing. nih.gov
This strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine. nih.gov The focus in the field is now shifting from creating deuterated versions of existing drugs to applying this principle in the discovery of novel chemical entities. nih.gov However, challenges such as potential "metabolic switching"—where the body compensates by metabolizing the drug at a different site—must be carefully considered. slideshare.net
Table 3: Advantages of Deuteration in Drug Discovery
| Advantage | Mechanism | Therapeutic Implication |
|---|---|---|
| Improved Metabolic Stability | The stronger C-D bond slows the rate of enzymatic cleavage (Kinetic Isotope Effect). researchgate.net | Increased drug half-life and bioavailability. |
| Enhanced Safety Profile | Reduced formation of reactive or toxic metabolites. researchgate.net | Lower risk of certain adverse effects. |
| Optimized Dosing Regimens | More predictable and sustained plasma concentrations. nih.gov | Potential for lower doses and less frequent administration. |
| Increased Therapeutic Index | A better balance between efficacy and toxicity. researchgate.net | A potentially more effective and safer medication. |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Hydroxy Ketorolac (B1673617) |
| 4-Hydroxy Ketorolac-d4 |
| 4-Hydroxy Ketorolac-d5 |
| Ketorolac |
Q & A
Q. What frameworks ensure rigor in peer-reviewed studies on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
